2-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4,7-dimethoxybenzo[d]thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzo[d]thiazole ring fused with a dihydroisoquinoline moiety, which is further substituted with methoxy groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The primary target of this compound is the NR1/2B subtype of NMDA receptors . NMDA receptors are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity and memory function.
Mode of Action
This compound acts as an antagonist at the NR1/2B subtype of NMDA receptors . This means it binds to these receptors and blocks their activity, preventing the normal action of glutamate, the neurotransmitter that usually activates these receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3,4-dihydroisoquinoline and 4,7-dimethoxybenzo[d]thiazole can be catalyzed by acids or bases to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4,7-dimethoxybenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4,7-dimethoxybenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes like aldo-keto reductase, which is a target in cancer therapy.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its antimicrobial and antitumor activities.
Industrial Applications: Potential use in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Another compound with a dihydroisoquinoline moiety, known for its enzyme inhibitory properties.
2,3-Dihydroquinazolin-4(1H)-one: A compound with a similar heterocyclic structure, used in drug design.
Uniqueness
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4,7-dimethoxybenzo[d]thiazole is unique due to its specific substitution pattern and the presence of both benzo[d]thiazole and dihydroisoquinoline rings. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dimethoxy-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-21-14-7-8-15(22-2)17-16(14)19-18(23-17)20-10-9-12-5-3-4-6-13(12)11-20/h3-8H,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZGRPZXTKBFEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326033 | |
Record name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dimethoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815886 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863001-50-7 | |
Record name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dimethoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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